
2,3-Di(naphthalen-2-yl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Di(naphthalen-2-yl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics. The structure of this compound consists of a quinoxaline core with two naphthyl groups attached at the 2 and 3 positions, which imparts unique properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(naphthalen-2-yl)quinoxaline can be achieved through several methods. One common approach involves the condensation of 2-naphthylamine with 1,2-diketones under acidic conditions. This reaction typically requires a strong acid catalyst and elevated temperatures to facilitate the formation of the quinoxaline ring .
Another method involves the microwave-assisted reaction between 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles and benzene-1,2-diamines. This approach leads to the high-yielding formation of quinoxalines as sole, easily isolable products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Di(naphthalen-2-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-diones under specific conditions.
Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxaline forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2 and 3 positions of the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline-2,3-diones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3-Di(naphthalen-2-yl)quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2,3-Di(naphthalen-2-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which contributes to its anticancer and antimicrobial activities. Additionally, it can inhibit certain enzymes and receptors, leading to various pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diphenylquinoxaline: Similar in structure but with phenyl groups instead of naphthyl groups.
2,3-Di(thio-4-chlorophenyl)quinoxaline: Contains thio and chlorophenyl groups, exhibiting different biological activities.
2,3-Dichloroquinoxaline: A simpler derivative with chlorine atoms at the 2 and 3 positions.
Uniqueness
2,3-Di(naphthalen-2-yl)quinoxaline is unique due to the presence of naphthyl groups, which enhance its electronic properties and biological activities. The extended conjugation provided by the naphthyl groups contributes to its stability and makes it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C28H18N2 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
2,3-dinaphthalen-2-ylquinoxaline |
InChI |
InChI=1S/C28H18N2/c1-3-9-21-17-23(15-13-19(21)7-1)27-28(30-26-12-6-5-11-25(26)29-27)24-16-14-20-8-2-4-10-22(20)18-24/h1-18H |
Clave InChI |
DCERQJVUDSJYLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4N=C3C5=CC6=CC=CC=C6C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



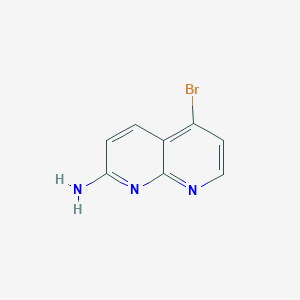
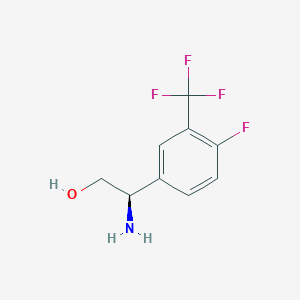

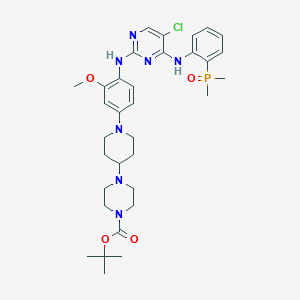
![(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12954979.png)

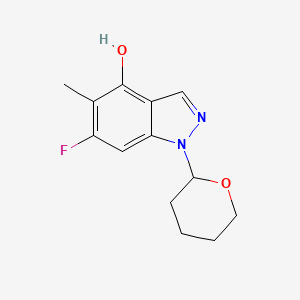
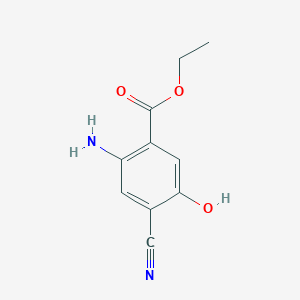

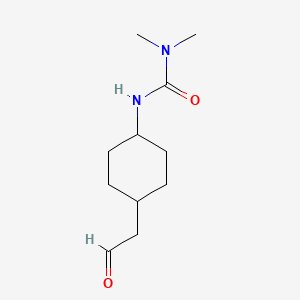
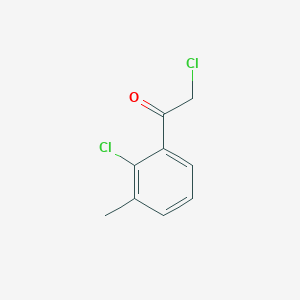
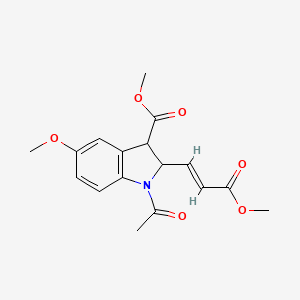
![(2R,3R,4S,5R)-2-[12-(1-benzofuran-2-yl)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12955011.png)
